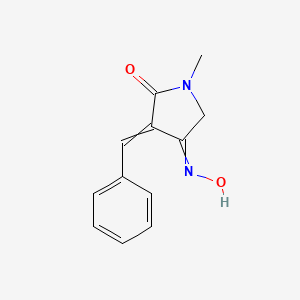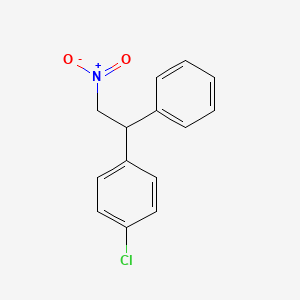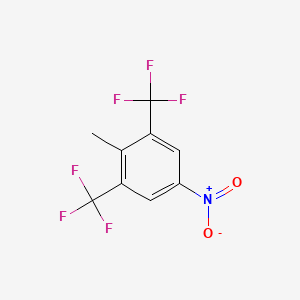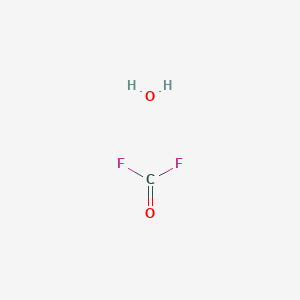
3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolidinone core with a benzylidene and hydroxyimino substituent, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one typically involves the condensation of appropriate aldehydes with 4-hydroxyimino-1-methylpyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine at elevated temperatures (around 100°C) for a few hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Research has shown that derivatives of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one exhibit significant biological activities, including antioxidant and α-glucosidase inhibitory activities . These properties make it a potential candidate for the development of therapeutic agents for diseases such as diabetes and oxidative stress-related conditions.
Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
3-Benzylidene-4-chromanone: Exhibits similar biological activities such as antioxidant and α-glucosidase inhibitory activities.
4-Chromanone Derivatives: These compounds share a similar structural framework and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness: 3-Benzylidene-4-(hydroxyimino)-1-methylpyrrolidin-2-one is unique due to the presence of both benzylidene and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
184881-38-7 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
3-benzylidene-4-hydroxyimino-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-11(13-16)10(12(14)15)7-9-5-3-2-4-6-9/h2-7,16H,8H2,1H3 |
Clé InChI |
ZODQZHKBFHMECL-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=NO)C(=CC2=CC=CC=C2)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)

![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)


![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)

![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)

![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)

